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  • Product: 3-Bromo-4-fluoro-5-nitropyridine
  • CAS: 1805578-57-7

Core Science & Biosynthesis

Foundational

Whitepaper: 3-Bromo-4-fluoro-5-nitropyridine – Orthogonal Reactivity and Synthetic Workflows in Drug Discovery

Executive Summary 3-Bromo-4-fluoro-5-nitropyridine is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. The strategic placement of three disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-4-fluoro-5-nitropyridine is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. The strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—around a central pyridine core provides an exceptional platform for orthogonal synthetic modifications. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for library synthesis.

Part 1: Physicochemical Properties & Safety Profile

Understanding the baseline physical and safety parameters of 3-bromo-4-fluoro-5-nitropyridine is critical for reaction design and laboratory handling.

Table 1: Physical and Chemical Properties
PropertyValue
Chemical Name 3-Bromo-4-fluoro-5-nitropyridine
CAS Number 1805578-57-7[1]
Molecular Formula C5H2BrFN2O2[1]
Molecular Weight 220.985 g/mol [1]
Monoisotopic Mass 219.92838 Da[2]
Predicted XlogP 1.5 (Indicating moderate lipophilicity)[2]
Appearance Solid (Typical for halogenated nitropyridines)
Table 2: GHS Hazard Classifications

Note: This compound requires stringent handling protocols due to its multi-route toxicity and irritant properties[3].

GHS ClassificationHazard StatementHazard Code
Acute Tox. 4 Harmful if swallowed, in contact with skin, or inhaledH302 + H312 + H332[3]
Skin Irrit. 2 Causes skin irritationH315[3]
Eye Irrit. 2A Causes serious eye irritationH319[3]
STOT SE 3 May cause respiratory irritation / drowsinessH336[3]

Part 2: Electronic Topography & Mechanistic Causality

To master the synthetic utility of 3-bromo-4-fluoro-5-nitropyridine, one must understand the electronic topography of the ring. The reactivity is not random; it is dictated by a strict hierarchy of electronic activation.

  • C4-Fluorine (The Electrophile): The synergistic electron-withdrawing effect of the pyridine nitrogen (N1) and the C5 nitro group creates a severe electron deficiency at the C4 position. Fluorine, being highly electronegative, polarizes the C-F bond but acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This is because the high electronegativity of fluorine drastically stabilizes the anionic transition state (the Meisenheimer complex) prior to leaving[4].

  • C3-Bromine (The Cross-Coupling Handle): While deactivated toward nucleophilic attack by the adjacent electron-rich substituents (once C4 is substituted), the C3 carbon-bromine bond is perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)).

  • C5-Nitro (The Latent Amine): The nitro group serves a dual purpose. Initially, it acts as an electron-withdrawing directing group to facilitate the SNAr at C4. Once the ring is fully decorated, it can be chemoselectively reduced to an aniline-like amine, providing a nucleophilic handle for subsequent amidation or cyclization.

Part 3: Visualizing the Synthetic Logic

The following diagrams illustrate the orthogonal reactivity profile and the standard sequential workflow used to elaborate this scaffold.

ReactivityMap Core 3-Bromo-4-fluoro- 5-nitropyridine SNAr C4 Position SNAr (F displacement) Core->SNAr 1st Step Coupling C3 Position Pd-Catalyzed Coupling Core->Coupling 2nd Step Reduction C5 Position Nitro Reduction Core->Reduction 3rd Step

Orthogonal reactivity map of 3-bromo-4-fluoro-5-nitropyridine.

Workflow Step1 Step 1: SNAr (C4) Reagent: Amine, DIPEA Solvent: THF, 0°C to RT Validation: Loss of F (-19 Da) Step2 Step 2: Suzuki Coupling (C3) Reagent: R-B(OH)2, Pd(dppf)Cl2 Solvent: Dioxane/H2O, 90°C Validation: Loss of Br isotope Step1->Step2 Intermediate 1 Step3 Step 3: Nitro Reduction (C5) Reagent: Fe powder, NH4Cl Solvent: EtOH/H2O, 70°C Validation: Mass shift -30 Da Step2->Step3 Intermediate 2 Product Final Scaffold Tri-substituted aminopyridine derivative Step3->Product Final Product

Sequential functionalization workflow for library synthesis.

Part 4: Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls to confirm mechanistic success at each stage.

Protocol 1: Regioselective SNAr at C4

Mechanistic Causality: The C4-fluorine is displaced first. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) prevents the formation of hydroxide ions, which would otherwise competitively attack the C4 position to form an unwanted 4-hydroxy byproduct.

  • Charge a dry round-bottom flask with 3-bromo-4-fluoro-5-nitropyridine (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Add DIPEA (2.0 equiv) followed by the dropwise addition of the desired secondary amine (1.05 equiv).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • System Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~221) is fully consumed, replaced by the product mass (indicating the loss of 19 Da for fluorine and the addition of the amine mass).

  • Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x). Dry over Na2SO4, filter, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Mechanistic Causality: With C4 functionalized, the C3 bromide is targeted. Pd(dppf)Cl2 is selected as the catalyst because its bidentate ligand (dppf) provides a stable palladium complex that efficiently drives oxidative addition into the C-Br bond while minimizing the risk of unwanted nitro group reduction—a common side reaction when using highly electron-rich, monodentate phosphines.

  • Dissolve the C4-substituted intermediate (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

  • Add K2CO3 (3.0 equiv) and Pd(dppf)Cl2 (0.05 equiv).

  • Purge the reaction vessel with nitrogen for 10 minutes, then heat to 90 °C for 4-6 hours.

  • System Validation: Perform LC-MS analysis. The disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material confirms complete oxidative addition and successful coupling.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc. Purify via flash chromatography.

Protocol 3: Chemoselective Nitro Reduction at C5

Mechanistic Causality: A Béchamp reduction (Fe/NH4Cl) is utilized instead of standard palladium-catalyzed hydrogenation (Pd/C, H2). This choice is critical to ensure chemoselectivity; it prevents the over-reduction of any newly introduced functional groups (such as alkenes or alkynes from the Suzuki step) and avoids potential hydrodehalogenation if the sequence of steps was altered.

  • Suspend the C3,C4-disubstituted-5-nitropyridine intermediate (1.0 equiv) in an EtOH/H2O mixture (3:1 v/v, 0.1 M).

  • Add Iron powder (10.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Heat the suspension to 70 °C with vigorous stirring for 2 hours.

  • System Validation: The reaction mixture will undergo a distinct visual change from a deep yellow/orange solution to a muted brown suspension. LC-MS validation will show a mass shift of -30 Da (loss of two oxygen atoms [-32 Da], gain of two protons [+2 Da]).

  • Cool the mixture and filter hot through Celite, washing generously with hot EtOAc to ensure full recovery of the highly polar aminopyridine product. Concentrate and isolate the free amine.

References

  • EvitaChem. "Screening Compounds P89418 - 3-Bromo-4-fluoro-5-nitropyridine" (Provides CAS, Formula, and Molecular Weight). 1

  • NextSDS. "3-bromo-4-fluoro-5-nitropyridine — Chemical Substance Information" (Provides GHS Hazard Classifications).3

  • PubChemLite. "3-bromo-4-fluoro-5-nitropyridine (C5H2BrFN2O2)" (Provides Monoisotopic Mass and Predicted XlogP). 2

  • UCLA Electronic Theses and Dissertations - eScholarship. "Development of Phosphine-Catalyzed Asymmetric Reactions" (Discusses SNAr mechanistic pathways on 4-fluoro-3-nitropyridine scaffolds). 4

Sources

Exploratory

Toxicological Profiling and Material Safety Protocols for 3-Bromo-4-fluoro-5-nitropyridine: A Technical Whitepaper

Executive Summary In modern drug discovery and materials science, highly functionalized heterocyclic building blocks are indispensable. 3-Bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7) represents a premier example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, highly functionalized heterocyclic building blocks are indispensable. 3-Bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7) represents a premier example of such a scaffold. The orthogonal reactivity provided by the bromine, fluorine, and nitro substituents allows for precise, multi-step derivatization, particularly in the synthesis of kinase inhibitors and complex agrochemicals 1.

However, the exact physicochemical properties that make this molecule synthetically valuable—namely, its extreme electron deficiency and electrophilicity—also dictate its hazardous toxicological profile. This whitepaper provides an authoritative, mechanistic breakdown of the toxicity profile of 3-Bromo-4-fluoro-5-nitropyridine, alongside self-validating experimental protocols for safe laboratory handling and in vitro screening.

Physicochemical Properties & Structural Reactivity

To understand the toxicity of 3-Bromo-4-fluoro-5-nitropyridine, one must first analyze its electronic structure. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group (-NO₂), coupled with the inductive effects of fluorine (-F) and bromine (-Br), creates a highly electrophilic core.

Table 1: Core Physicochemical Identifiers 23

PropertyValue
Chemical Name 3-Bromo-4-fluoro-5-nitropyridine
CAS Number 1805578-57-7
EC Number 156-936-6
Molecular Formula C₅H₂BrFN₂O₂
Molecular Weight 220.985 g/mol

Mechanistic Causality: The fluorine atom at the 4-position is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). While this is exploited synthetically using amine nucleophiles, in a biological context, this electrophilicity allows the molecule to readily form covalent adducts with cellular nucleophiles, such as the thiol groups of glutathione (GSH) and cysteine residues on critical cellular proteins.

Comprehensive Toxicity Profile & Mechanistic Insights

According to standardized safety databases, 3-Bromo-4-fluoro-5-nitropyridine exhibits multi-route acute toxicity and acts as a severe irritant 2.

Table 2: GHS Hazard Classifications 2

Hazard ClassCategoryHazard Code & Statement
Acute Toxicity Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
STOT SE Category 3H336: May cause drowsiness or dizziness (Target Organ Tox).
The Dual-Pathway Toxicity Mechanism

The acute toxicity (Category 4) of this compound is driven by two parallel biochemical pathways:

  • Electrophilic Stress: As mentioned, the highly reactive C-F bond undergoes SN​Ar reactions with intracellular glutathione. The rapid depletion of GSH removes the cell's primary defense against oxidative stress, leading to a cascade of protein misfolding and cellular necrosis.

  • Nitroreduction: Nitroaromatic compounds are notoriously reduced by cellular flavoproteins (e.g., NADPH-cytochrome P450 reductase). This enzymatic reduction generates reactive nitro radical anions and reactive oxygen species (ROS), initiating lipid peroxidation and DNA damage.

ToxicityMechanism A 3-Bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7) B Nitroreduction by Cellular Reductases A->B Enzymatic C Nucleophilic Aromatic Substitution (SNAr) A->C Electrophilic Attack D Reactive Oxygen Species (ROS) Generation B->D E Glutathione (GSH) Depletion C->E F Oxidative Stress & Protein Adduction D->F E->F G Cytotoxicity / Apoptosis (Acute Tox. 4) F->G

Mechanistic pathway of 3-Bromo-4-fluoro-5-nitropyridine cellular toxicity.

Material Safety Data Sheet (MSDS) Core Directives

Given the H312 (Dermal Toxicity) and H315/H319 (Irritation) classifications, standard laboratory PPE is insufficient. Halogenated pyridines dissolved in organic solvents (like DMSO or DMF) can rapidly permeate standard latex gloves.

Required Engineering Controls & PPE
  • Ventilation: Must be handled in a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. The H332 (Inhalation Toxicity) and H336 (Drowsiness) codes indicate that vapor or aerosol exposure will cause systemic CNS effects.

  • Hand Protection: Double-gloving is mandatory. Use an inner nitrile glove (minimum 4 mil) and an outer butyl rubber glove when handling concentrated stock solutions, as butyl rubber provides superior resistance to polar aprotic solvents.

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant).

Experimental Workflow: Toxicity Screening & Safe Handling Validation

To empirically validate the safety margins of 3-Bromo-4-fluoro-5-nitropyridine batches before downstream synthesis or biological testing, labs must employ a self-validating in vitro screening protocol.

Causality in Design: We utilize HepG2 (human liver carcinoma) cells. Unlike standard HEK293 cells, HepG2 cells retain basal expression of xenobiotic-metabolizing enzymes (including nitroreductases), making them the precise model required to capture the bioactivation-dependent toxicity of nitroaromatics.

Step-by-Step Methodology: Cytotoxicity & GSH Depletion Assay
  • Compound Preparation (Vehicle Control):

    • Dissolve 3-Bromo-4-fluoro-5-nitropyridine in 100% anhydrous DMSO to create a 10 mM stock.

    • Self-Validation Check: Ensure the final assay concentration of DMSO never exceeds 0.1% (v/v) to prevent solvent-induced basal toxicity, which would confound the viability readout.

  • Cell Culture & Seeding:

    • Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dose-Response Exposure:

    • Treat cells with a concentration gradient of the compound (1 µM to 100 µM).

    • Self-Validation Check: Include a 50 µM CDNB (1-chloro-2,4-dinitrobenzene) positive control. CDNB is a known GSH depletor; its inclusion proves the assay's sensitivity to electrophilic stress.

  • Orthogonal Assays (24h Post-Exposure):

    • Viability (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Causality: A 24-hour window captures primary apoptotic events before secondary necrosis occurs.

    • Oxidative Stress (GSH-Glo Assay): In a parallel plate, lyse cells and add luciferin-NT/Glutathione S-transferase reagent. Luminescence directly correlates to remaining intracellular GSH levels.

  • Data Synthesis: Calculate the IC50​ for viability and the EC50​ for GSH depletion. A GSH depletion EC50​ significantly lower than the viability IC50​ confirms that electrophilic stress precedes cell death.

ExperimentalWorkflow S1 Step 1: Compound Preparation (DMSO) S3 Step 3: Dose-Response Exposure (24h/48h) S1->S3 S2 Step 2: HepG2 Cell Culture & Seeding S2->S3 S4 Step 4A: MTT Assay (Cell Viability) S3->S4 S5 Step 4B: GSH Assay (Oxidative Stress) S3->S5 S6 Step 5: Data Synthesis & IC50 Calculation S4->S6 S5->S6

Workflow for in vitro cytotoxicity and oxidative stress screening.

Emergency Response & Decontamination Protocol

In the event of a spill, the dual hazard of inhalation toxicity and skin absorption requires immediate, structured remediation.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Increase localized exhaust ventilation.

  • PPE Donning: Spill responders must don a half-face respirator with P100/Organic Vapor cartridges, chemical safety goggles, and heavy-duty nitrile gloves.

  • Containment (Solid Spill): Do NOT sweep, as this generates toxic aerosols (H332 hazard). Gently cover the powder with damp, inert absorbent material (e.g., wet sand or vermiculite) to suppress dust.

  • Containment (Solution Spill): If spilled in an organic solvent, apply activated carbon or a universal chemical binder to absorb the liquid.

  • Chemical Neutralization: Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to hydrolyze residual electrophilic species, followed by a thorough wash with soap and water.

  • Disposal: Seal all contaminated materials in a designated, biohazard-rated chemical waste container. Label explicitly as "Halogenated Nitroaromatic Waste" for high-temperature incineration.

References

  • Title: 3-bromo-4-fluoro-5-nitropyridine — Chemical Substance Information Source: NextSDS URL
  • Title: Screening Compounds P89418 Source: EvitaChem URL
  • Title: 3-bromo-4-fluoro-5-nitropyridine | 1805578-57-7 Source: Sigma-Aldrich URL
  • Title: Pyridine, 3-bromo-4-fluoro-5-nitro- | 1805578-57-7 Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura cross-coupling with 3-Bromo-4-fluoro-5-nitropyridine

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with 3-Bromo-4-fluoro-5-nitropyridine Introduction & Mechanistic Causality 3-Bromo-4-fluoro-5-nitropyridine is a highly functionalized, electron-deficient hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with 3-Bromo-4-fluoro-5-nitropyridine

Introduction & Mechanistic Causality

3-Bromo-4-fluoro-5-nitropyridine is a highly functionalized, electron-deficient heterocyclic scaffold of immense value in medicinal chemistry and drug development. However, selectively functionalizing the C3–Br bond via Palladium-catalyzed Suzuki-Miyaura cross-coupling presents a significant chemoselectivity challenge.

The core issue lies in the extreme electron deficiency of the pyridine ring, which is exacerbated by the powerful electron-withdrawing nitro (-NO₂) group at the C5 position. This electronic environment highly activates the C4–F bond towards Nucleophilic Aromatic Substitution (SNAr)[1]. When subjected to standard Suzuki conditions (e.g., high temperatures, strong carbonate or hydroxide bases, and protic solvents), nucleophilic attack on the C4 position outcompetes the oxidative addition of Palladium at the C3–Br bond. This leads to the displacement of the fluorine atom and the formation of undesired pyridinol or ether byproducts. Furthermore, for highly electron-deficient aryl halides, the transmetalation step often becomes the rate-determining step (RDS), requiring optimized base and ligand systems to drive the catalytic cycle efficiently[2].

To establish a self-validating and high-yielding protocol, the reaction conditions must be engineered to accelerate the Suzuki catalytic cycle while suppressing SNAr:

  • Catalyst Selection : Utilizing a highly active catalyst system, such as Pd₂(dba)₃ combined with the bulky, electron-rich biaryl phosphine ligand XPhos, facilitates rapid oxidative addition and reductive elimination. This allows the reaction to proceed at mild temperatures (50 °C), kinetically favoring the cross-coupling over the SNAr pathway[3].

  • Base and Solvent Selection : A mild, non-nucleophilic base like anhydrous Potassium Phosphate (K₃PO₄) is critical. It provides sufficient basicity to activate the boronic acid for transmetalation without acting as a strong nucleophile[4]. The solvent system of 1,4-Dioxane with a minimal amount of water (10:1) ensures base solubility while limiting the concentration of competing aqueous nucleophiles.

Chemoselectivity Pathways

Chemoselectivity cluster_suzuki Desired Pathway (Suzuki-Miyaura) cluster_snar Undesired Pathway (SNAr) Substrate 3-Bromo-4-fluoro- 5-nitropyridine Pd Pd Catalyst Oxidative Addition at C-Br Substrate->Pd Mild Base, Active Ligand Nu Nucleophilic Attack (Base/Solvent) at C-F Substrate->Nu Strong Base, High Temp Product 3-Aryl-4-fluoro- 5-nitropyridine Pd->Product Byproduct 3-Bromo-4-substituted- 5-nitropyridine Nu->Byproduct

Chemoselectivity pathways: Suzuki-Miyaura cross-coupling vs. Nucleophilic Aromatic Substitution.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity. These data points serve as a comparative baseline for troubleshooting and protocol validation.

Catalyst System (5 mol% Pd)Base (2.0 eq)Solvent SystemTemp (°C)Yield of Desired Product (%)Yield of SNAr Byproduct (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (5:1:1)100< 10%> 80% (Ethoxy/Hydroxy)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (5:1)8045%35% (Hydroxy)
Pd₂(dba)₃ / SPhosCsFToluene/H₂O (10:1)6082%< 5%
Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane/H₂O (10:1) 50 88% < 2%

Table 1: Impact of catalyst, base, and solvent selection on the chemoselective Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-5-nitropyridine.

Experimental Workflow

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Mix Substrate, Boronic Acid, Base Prep->Mix Cat 3. Add Pd2(dba)3 & XPhos Mix->Cat Solv 4. Degassed Dioxane/H2O Cat->Solv Heat 5. Stir at 50°C (Monitor via LC-MS) Solv->Heat Workup 6. Aqueous Workup & Extraction Heat->Workup Purify 7. Flash Column Chromatography Workup->Purify

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale. Scale-up may require adjustments to solvent volumes and exotherm management.

Materials Required:

  • 3-Bromo-4-fluoro-5-nitropyridine (1.0 mmol, 221.0 mg)

  • Arylboronic Acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 22.9 mg, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.05 mmol, 23.8 mg, 5 mol%)

  • Potassium Phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (Anhydrous, degassed) - 10 mL

  • Deionized Water (Degassed) - 1 mL

Step 1: Reagent Preparation and Inert Atmosphere Setup

  • Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of Argon or Nitrogen.

  • Degas the 1,4-Dioxane and Deionized Water separately by sparging with Argon for at least 30 minutes prior to use. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the Pd(0) active species.

Step 2: Reaction Assembly

  • To the cooled Schlenk flask, add 3-Bromo-4-fluoro-5-nitropyridine (221.0 mg, 1.0 mmol), the chosen Arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).

  • Inside a glovebox or under a positive counter-flow of Argon, add Pd₂(dba)₃ (22.9 mg, 2.5 mol%) and XPhos (23.8 mg, 5 mol%).

  • Seal the flask with a rubber septum and perform three cycles of vacuum/Argon backfill.

Step 3: Solvent Addition and Heating

  • Using a dry syringe, inject the degassed 1,4-Dioxane (10 mL) followed by the degassed Deionized Water (1 mL) through the septum.

  • Place the flask in a pre-heated oil bath or heating block set to exactly 50 °C. Causality: Strict temperature control is vital. Exceeding 60 °C exponentially increases the rate of SNAr at the highly activated C4–F position.

  • Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system.

Step 4: Reaction Monitoring (Self-Validation)

  • Monitor the reaction progress via LC-MS or TLC (typically Hexanes/EtOAc 3:1) after 4 hours.

  • Validation Check: The reaction is proceeding correctly when the starting material mass (m/z ~221) is consumed and the desired product mass appears. Critically, ensure there is no significant formation of the -OH substituted byproduct (m/z ~219 for the hydrolyzed starting material). If SNAr byproducts dominate, verify the anhydrous nature of the base and the exact temperature of the heating block.

Step 5: Workup and Purification

  • Upon completion (typically 4-8 hours), remove the flask from the heat and cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with Deionized Water (2 x 15 mL) and Brine (15 mL).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to isolate the pure 3-Aryl-4-fluoro-5-nitropyridine derivative.

References

  • Perhalopyridines: Synthesis and Synthetic Utility. Ranjbar-Karimi, R. Bentham Science Publishers. Available at:[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central (PMC). Available at:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-4-fluoro-5-nitropyridine

Executive Summary 3-Bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug development[1]. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug development[1]. Its unique substitution pattern enables orthogonal, multi-step functionalization, making it an ideal starting material for synthesizing complex kinase inhibitors and targeted therapeutics. This application note details the optimized protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position, providing a foundational guide for researchers executing sequential functionalization of this scaffold.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The reactivity of 3-bromo-4-fluoro-5-nitropyridine is strictly governed by the electronic effects of its substituents. In an SNAr reaction, the addition of the nucleophile to the aromatic ring is typically the rate-determining step, proceeding through a two-step addition-elimination mechanism that forms a transient, negatively charged Meisenheimer complex[2].

  • Regioselectivity (C4 vs. C3): The nitro group at C5 strongly withdraws electron density via resonance, highly activating the ortho (C4) and para (C6) positions toward nucleophilic attack. The C3-bromo position is meta to the nitro group and lacks this direct resonance stabilization, making it inert to SNAr under mild conditions.

  • Leaving Group Ability (F vs. Br): Counterintuitively to aliphatic SN2 reactions, fluorine is a vastly superior leaving group in SNAr compared to bromine. The high electronegativity of fluorine strongly polarizes the C-F bond in the ground state, rendering the C4 carbon highly electrophilic. This accelerates the rate-determining nucleophilic addition step.

  • Practical Implication: This electronic disparity allows for exclusive, catalyst-free SNAr at C4, preserving the C3-bromo group for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Pathway SM 3-Bromo-4-fluoro- 5-nitropyridine SNAr SNAr at C4 (Amine/Alkoxide) SM->SNAr Nucleophile Base Intermediate 3-Bromo-4-(Nu)- 5-nitropyridine SNAr->Intermediate Suzuki Suzuki Coupling at C3 Intermediate->Suzuki Pd cat. Boronic Acid Reduction Nitro Reduction at C5 Intermediate->Reduction Fe/NH4Cl or Pd/C, H2 Product Trisubstituted Pyridine Scaffold Suzuki->Product Reduction->Product

Regioselective SNAr and sequential functionalization pathway of the nitropyridine scaffold.

Experimental Workflows & Protocols

Self-Validating System: To ensure experimental integrity, all protocols must be validated in real-time. Fluoronitropyridines are highly moisture-sensitive; the primary competing side reaction is hydrolysis yielding a 4-hydroxy-5-nitropyridine byproduct. The use of strictly anhydrous solvents is mandatory. Mass spectrometry (MS) serves as the primary validation tool, as the exact mass of the starting material is 219.93 Da[3].

Protocol A: SNAr with Amine Nucleophiles (Primary/Secondary)

Causality: Amines are highly nucleophilic but can also act as bases. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic auxiliary base to scavenge the generated HF. This prevents the protonation and subsequent deactivation of the reacting amine nucleophile.

  • Preparation: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve 3-bromo-4-fluoro-5-nitropyridine (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol) via syringe.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 equiv, 1.05 mmol) in 1.0 mL of anhydrous THF. Add this solution dropwise over 5 minutes to control the exothermic addition and prevent bis-substitution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–3 hours.

  • Validation (LC-MS/TLC): Monitor the reaction. The product will show a distinct mass shift (loss of 19 Da for F, addition of the amine mass minus 1 Da for H). On TLC (Hexanes/EtOAc), the product typically runs more polar than the starting material due to the introduced hydrogen-bond donors/acceptors.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: SNAr with Oxygen/Sulfur Nucleophiles (Alkoxides/Thiolates)

Causality: Alcohols and thiols require deprotonation to form highly reactive alkoxides/thiolates. K2CO3 in acetonitrile (MeCN) provides a mild, heterogeneous basic environment that minimizes the degradation of the sensitive nitropyridine core compared to stronger bases like NaH.

  • Preparation: Suspend 3-bromo-4-fluoro-5-nitropyridine (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous MeCN (0.2 M) at 0 °C.

  • Nucleophile Addition: Add the alcohol or thiol (1.1 equiv) dropwise.

  • Reaction & Workup: Stir at 0 °C for 1 hour. (Note: Thiolates react exceptionally fast; do not let the reaction warm to room temperature unless necessary to prevent side reactions). Filter the suspension through a Celite pad to remove inorganic salts, concentrate the filtrate, and purify via chromatography.

Workflow Step1 Step 1: Preparation Dissolve 3-Bromo-4-fluoro-5-nitropyridine in dry THF/DMF at 0 °C Step2 Step 2: Base Addition Add DIPEA or K2CO3 (2.0 eq) Step1->Step2 Step3 Step 3: Nucleophile Dropwise addition of nucleophile (1.1 eq). Monitor temperature Step2->Step3 Step4 Step 4: Reaction & Monitoring Stir at RT. Monitor via LC-MS/TLC until complete consumption of SM Step3->Step4 Step5 Step 5: Quench & Workup Quench with H2O. Extract with EtOAc. Wash with Brine, dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Concentrate and purify via Silica Gel Chromatography Step5->Step6

Step-by-step experimental and analytical validation workflow for SNAr reactions.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for various nucleophile classes reacting with 3-bromo-4-fluoro-5-nitropyridine.

Nucleophile ClassSpecific ReagentBaseSolventTempTimeTypical Yield
Secondary AmineMorpholineDIPEATHF0 °C to RT2 h>90%
Primary Aryl AmineAnilineDIPEADMFRT to 50 °C4 h80–85%
AlkoxideSodium MethoxideNoneMeOH0 °C1 h95%
ThiolateThiophenolK2CO3MeCN0 °C1 h92%

Downstream Applications (Sequential Functionalization)

The resulting 3-bromo-4-(substituted)-5-nitropyridine is a primed scaffold for further elaboration in drug discovery programs:

  • C3 Cross-Coupling: The preserved bromo group can undergo Suzuki-Miyaura coupling with aryl boronic acids using Pd(dppf)Cl2 and Na2CO3 in a dioxane/water mixture.

  • C5 Nitro Reduction: The nitro group can be reduced to an aniline using Fe/NH4Cl or catalytic hydrogenation (Pd/C, H2). This enables subsequent amide coupling or cyclization into fused bicyclic heterocycles, such as azaindoles or purine bioisosteres.

References

  • PubChemLite. "3-bromo-4-fluoro-5-nitropyridine (C5H2BrFN2O2)". PubChem. Available at:[Link]

Sources

Method

Application Note: Chemoselective Reduction of 3-Bromo-4-fluoro-5-nitropyridine

Executive Summary & Rationale Aminopyridines are privileged pharmacophores frequently utilized in kinase inhibitors and central nervous system therapeutics. The synthesis of highly functionalized derivatives, such as 5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Aminopyridines are privileged pharmacophores frequently utilized in kinase inhibitors and central nervous system therapeutics. The synthesis of highly functionalized derivatives, such as 5-amino-3-bromo-4-fluoropyridine, relies heavily on the reduction of their corresponding nitro precursors, like 3-bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7)[1].

The primary synthetic bottleneck in this transformation is achieving strict chemoselectivity. The carbon-bromine (C-Br) bond is highly susceptible to hydrodebromination (dehalogenation) under standard catalytic hydrogenation conditions[2]. This technical guide outlines field-proven, highly chemoselective protocols that exclusively reduce the nitro group to an amine while preserving the structural integrity of the sensitive aryl bromide and aryl fluoride moieties.

Mechanistic Insights into Chemoselectivity

To design a successful reduction protocol, one must understand the causality behind reagent failure and success:

  • Why Standard Hydrogenation Fails: Highly active catalysts like Palladium on carbon (Pd/C) with hydrogen gas operate via the oxidative addition of the transition metal into the C-Br bond. Because the lability of the carbon-halogen bond follows the order C-I > C-Br > C-Cl > C-F, bromoarenes rapidly undergo reductive elimination in the presence of hydrides, leading to irreversible dehalogenation[2].

  • The Single-Electron Transfer (SET) Solution: Classical iron-based systems (e.g., Fe/NH₄Cl) reduce the nitro group via sequential single-electron transfers (the Béchamp-type reduction). The reduction potential of the nitro group is significantly lower than that of the C-Br bond. Because there is no transition metal surface to activate the halogen, excellent chemoselectivity is achieved[2].

  • The Metal-Free Organocatalytic Solution: A modern, mild alternative utilizes tetrahydroxydiboron [B₂(OH)₄] activated by 4,4'-bipyridine. This method generates a highly active boron-based reductant in situ that selectively targets the nitro group at room temperature, completing the reaction in minutes without affecting halogens[3].

Reaction Pathway & Selectivity Logic

ChemoselectiveReduction Substrate 3-Bromo-4-fluoro-5-nitropyridine PdC H2, Pd/C (Standard Transfer) Substrate->PdC Non-selective Fe Fe, NH4Cl (SET Mechanism) Substrate->Fe Chemoselective B2OH4 B2(OH)4, 4,4'-bipy (Metal-Free) Substrate->B2OH4 Chemoselective Prod_Dehalo 3-Fluoro-5-aminopyridine (Dehalogenated) PdC->Prod_Dehalo Hydrodebromination (Major) Prod_Desired 5-Amino-3-bromo-4-fluoropyridine (Target Product) Fe->Prod_Desired >95% Yield B2OH4->Prod_Desired >90% Yield

Chemoselectivity logic tree for the reduction of 3-bromo-4-fluoro-5-nitropyridine.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of various reduction methodologies applied to halogenated nitroarenes, highlighting the necessity of chemoselective choices[4],[2],[3].

Reduction MethodologyReagents & ConditionsTarget Amine YieldDebromination ByproductReaction TimeScalability Profile
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, RT< 10%> 85% 2 - 4 hoursPoor (Safety/Selectivity)
Sponge Nickel / Sulfide (NH₄)₂S/EtOH or Sponge Ni75 - 85%< 5%4 - 8 hoursHigh (>22 kg scale)
Iron-Mediated (SET) Fe powder, NH₄Cl, EtOH/H₂O, 80 °C92 - 98% Not Detected 1 - 2 hoursExcellent (Industry Std)
Metal-Free Boron B₂(OH)₄, 4,4'-bipyridine, DMF, RT90 - 95% Not Detected 5 - 15 minsModerate (Cost limited)

Experimental Protocols

Method A: Iron-Promoted Reduction (Scalable Industry Standard)

This method is highly recommended for multi-gram to kilogram scale-up due to its robust safety profile and low cost[2].

Reagents:

  • 3-Bromo-4-fluoro-5-nitropyridine (1.0 equiv, 10.0 mmol, 2.21 g)

  • Iron powder, 325 mesh (5.0 equiv, 50.0 mmol, 2.79 g)

  • Ammonium chloride (2.0 equiv, 20.0 mmol, 1.07 g)

  • Ethanol / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in 40 mL of Ethanol. Add 10 mL of an aqueous solution containing the ammonium chloride.

  • Heating: Heat the biphasic mixture to 60 °C using an oil bath.

  • Portion-wise Addition (Critical Step): Add the iron powder in 4 to 5 equal portions over 15 minutes. Causality: The SET reduction is highly exothermic. Portion-wise addition prevents solvent bumping and thermal runaway.

  • Reflux: Elevate the temperature to 80 °C and reflux vigorously for 1.5 hours.

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a tightly packed pad of Celite. Causality: Iron(II/III) oxides form a fine, gelatinous sludge that will instantly clog standard filter paper. Wash the Celite pad generously with Ethyl Acetate (3 × 30 mL).

  • Work-up: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aminopyridine.

Method B: Metal-Free Reduction (Rapid & Mild)

This protocol is ideal for discovery-scale synthesis where rapid turnaround and avoiding transition metal contamination are prioritized[3].

Reagents:

  • 3-Bromo-4-fluoro-5-nitropyridine (1.0 equiv, 1.0 mmol, 221 mg)

  • Tetrahydroxydiboron [B₂(OH)₄] (2.5 equiv, 2.5 mmol, 224 mg)

  • 4,4'-Bipyridine (0.05 equiv, 0.05 mmol, 7.8 mg)

  • DMF (3.0 mL)

Step-by-Step Procedure:

  • Activation: In a 10 mL vial, dissolve the substrate and 4,4'-bipyridine in DMF.

  • Reduction: Add B₂(OH)₄ in a single portion at room temperature (20-25 °C). Stir the mixture vigorously.

  • Monitoring: The reaction is typically complete within 5 to 10 minutes.

  • Work-up: Quench the reaction by adding 10 mL of water. Extract the product with Ethyl Acetate (3 × 10 mL). Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over Na₂SO₄, and evaporate to obtain the product.

Analytical Validation & Troubleshooting

To ensure the protocols act as a self-validating system, rely on the following analytical markers:

  • Visual Validation: The starting nitro-pyridine solution is typically pale to bright yellow. Upon successful reduction, the solution transitions to a colorless or pale amber hue.

  • TLC Monitoring: Using 30% EtOAc in Hexanes, the starting material will migrate rapidly (high Rf, UV active, Ninhydrin negative). The aminopyridine product will be significantly more polar (lower Rf) and will stain intensely positive (brown/purple) with Ninhydrin.

  • LC-MS Isotopic Signature: The target product (MW: ~191.0 g/mol ) must display a classic 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks of equal intensity at m/z 191 and 193) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. If hydrodebromination has occurred, a singlet peak at m/z 113 will dominate.

  • Troubleshooting Emulsions: If an emulsion forms during the liquid-liquid extraction of Method A, it is likely due to residual iron colloids. Re-filter the biphasic mixture through a secondary Celite pad or add a small amount of brine to increase the aqueous phase density.

References

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." Journal of Organic Chemistry, 2022, 87(2), 910-919. URL:[Link]

  • ACS Publications. "The Development of a Scalable, Chemoselective Nitro Reduction." Organic Process Research & Development, 2012. URL:[Link]

  • NextSDS. "Chemical Substance Information: 3-bromo-5-fluoro-4-nitropyridine / 3-bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7)." NextSDS Database. URL:[Link]

Sources

Application

Application Note: Safe Handling, Storage, and Synthetic Utility of 3-Bromo-4-fluoro-5-nitropyridine

Executive Summary & Chemical Profile As drug discovery increasingly relies on targeted covalent inhibitors and complex heterocyclic scaffolds, polyhalogenated nitropyridines have emerged as indispensable building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As drug discovery increasingly relies on targeted covalent inhibitors and complex heterocyclic scaffolds, polyhalogenated nitropyridines have emerged as indispensable building blocks. 3-Bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7) is a highly reactive, multi-functionalized electrophile[1]. The strategic placement of a strongly electron-withdrawing nitro group adjacent to a labile fluorine atom and a cross-coupling-ready bromine atom makes this compound an ideal substrate for sequential functionalization, particularly via Nucleophilic Aromatic Substitution (SNAr)[2].

However, the very electronic properties that make this molecule synthetically valuable also render it highly susceptible to degradation if improperly handled. This application note provides a causality-driven guide to the safe storage, handling, and experimental utilization of 3-Bromo-4-fluoro-5-nitropyridine, ensuring high-fidelity results in synthetic workflows.

Physicochemical & Hazard Profile

Table 1: Quantitative data and safety specifications for 3-Bromo-4-fluoro-5-nitropyridine.

Property / SpecificationValue
Chemical Name 3-Bromo-4-fluoro-5-nitropyridine
CAS Number 1805578-57-7[1]
Molecular Formula C5H2BrFN2O2[3]
Molecular Weight 220.99 g/mol [3]
Storage Temperature -10 °C (Requires Ice Pack for shipping)[3]
GHS Hazard Codes H302, H312, H332, H315, H319, H335/H336[1]
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Signal Word Warning (GHS07 Pictogram)[3]

Mechanistic Causality: The "Why" Behind the Reactivity

To master the handling of 3-Bromo-4-fluoro-5-nitropyridine, one must understand the electronic synergy of its substituents. The pyridine ring is inherently electron-deficient. The addition of the 5-nitro group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

During an SNAr reaction, the nitro group stabilizes the negatively charged Meisenheimer complex intermediate[2]. Concurrently, the 4-fluoro group acts as an exceptional leaving group due to the highly polarized C-F bond, making the C4 position the primary site for nucleophilic attack. The 3-bromo group, while less reactive toward standard nucleophiles due to steric hindrance and lower bond polarization compared to C-F, serves as a perfect orthogonal handle for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling.

ReactivityMap Core 3-Bromo-4-fluoro-5-nitropyridine Highly Electrophilic Scaffold Nitro 5-Nitro Group Electron-Withdrawing Core->Nitro Activates ring Fluoro 4-Fluoro Group Excellent Leaving Group Core->Fluoro Labile bond Bromo 3-Bromo Group Cross-Coupling Handle Core->Bromo Ortho-sterics SNAr Nucleophilic Aromatic Substitution (SNAr) Nitro->SNAr Lowers activation energy Reduction Nitro Reduction (Amine Synthesis) Nitro->Reduction Post-SNAr modification Fluoro->SNAr Primary target site Suzuki Suzuki-Miyaura Cross-Coupling Bromo->Suzuki Pd-catalyzed target

Structural causality mapping of 3-Bromo-4-fluoro-5-nitropyridine reactivity.

Storage and Handling Guidelines

Because of its extreme electrophilicity, 3-Bromo-4-fluoro-5-nitropyridine is highly sensitive to ambient nucleophiles. Standard laboratory practices must be modified to accommodate its unique profile.

  • Thermal Stability: The compound must be stored at -10 °C under an inert atmosphere (Argon or Nitrogen)[3]. Thermal energy can accelerate ambient hydrolysis or auto-degradation.

  • Moisture Sensitivity: The C-F bond is highly labile. Exposure to atmospheric moisture leads to the hydrolysis of the fluoro group, converting the molecule into 3-bromo-5-nitropyridin-4-ol. Always allow the sealed container to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Incompatibility (Critical Insight): Do not use Dimethyl Sulfoxide (DMSO) for stock solutions. While DMSO is the standard solvent for high-throughput screening, it acts as an oxygen nucleophile over time. Highly electrophilic fluoronitropyridines react with DMSO, causing severe stability issues and degradation upon storage[4].

  • Alternative Solvation: For the preparation of stable stock solutions, 1,4-dioxane is the strongly recommended solvent, as it lacks nucleophilic character while maintaining excellent solubilizing properties for heterocyclic systems[4].

Self-Validating Experimental Protocol: Regioselective SNAr

The following protocol outlines the regioselective substitution of the 4-fluoro position with a primary amine. To ensure scientific integrity, this protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to confirm causality and prevent downstream failures.

Reagents Required
  • 3-Bromo-4-fluoro-5-nitropyridine (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

SNArWorkflow Step1 1. Stock Prep Dissolve in 1,4-Dioxane (Avoid DMSO) Step2 2. Nucleophile Addition Add amine + DIPEA at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT Monitor by LC-MS Step2->Step3 Step4 4. Quench & Workup Aq. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Validation Confirm mass shift (-F, +Amine) Step4->Step5

Self-validating experimental workflow for regioselective SNAr.

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Validation

  • Dissolve 3-Bromo-4-fluoro-5-nitropyridine in anhydrous 1,4-dioxane to a concentration of 0.2 M under an argon atmosphere.

  • Self-Validation Checkpoint 1: Run an aliquot via LC-MS. You must observe the intact parent mass (m/z ~221 [M+H]+ or [M-H]- depending on ionization). If a peak at m/z 219 appears, the batch has undergone hydrolysis to the pyridinol and must be discarded.

Step 2: Reaction Execution

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents runaway exothermic reactions and minimizes potential off-target attack at the 3-bromo position.

  • Add 2.0 equivalents of DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the reaction. Without it, the HF would protonate the incoming amine, stalling the reaction.

  • Dropwise, add 1.1 equivalents of the primary amine.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for 2 to 4 hours.

Step 3: In-Process Self-Validation

  • At the 2-hour mark, sample the reaction for LC-MS analysis.

  • Self-Validation Checkpoint 2: The reaction is validated if the starting material mass (m/z 221) is entirely depleted and replaced by the target product mass [220.99 - 19.00 (F) + Amine MW - 1.01 (H)]. If an unexpected mass of m/z 239 (+18 Da from starting material) is surging, moisture has breached the system, outcompeting the amine for the electrophilic site.

Step 4: Quench and Isolation

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl). Causality: This mildly acidic quench neutralizes excess DIPEA and unreacted amine without degrading the newly formed product.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Final Structural Validation

  • Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint 3: Run 19F NMR and 1H NMR. The complete disappearance of the fluorine signal in the 19F spectrum validates the regioselective displacement at the C4 position.

References

  • NextSDS. 3-bromo-4-fluoro-5-nitropyridine — Chemical Substance Information. Retrieved from[Link]

  • Dove Medical Press / NIH. Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP (Solvent Stability of Fluoronitropyridines). Retrieved from [Link]

Sources

Method

Application Note: Catalytic Fluorination Displacement in 3-Bromo-4-fluoro-5-nitropyridine

Subtitle: Transition-Metal-Catalyzed Synthesis of 3,4-Difluoro-5-nitropyridine via Site-Selective C(sp²)–Br Fluorination Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Transition-Metal-Catalyzed Synthesis of 3,4-Difluoro-5-nitropyridine via Site-Selective C(sp²)–Br Fluorination Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, fluorinated heterocycles is a cornerstone of modern pharmaceutical development ( [1]). The molecular scaffold 3-bromo-4-fluoro-5-nitropyridine presents a unique chemoselectivity challenge. The 4-fluoro position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent 5-nitro group and the pyridine nitrogen. Conversely, the 3-bromo position is comparatively inert to direct nucleophilic displacement by fluoride.

To achieve site-selective "fluorination displacement" at the 3-position—yielding 3,4-difluoro-5-nitropyridine—a transition-metal-catalyzed cross-coupling strategy is strictly required. We employ a Palladium(0)/Palladium(II) catalytic cycle utilizing a bulky biaryl monophosphine ligand.

Causality Behind Experimental Choices:

  • Fluoride Source (AgF): Unlike standard alkali fluorides (CsF, KF), Silver(I) Fluoride acts as a dual-purpose reagent. The silver cation serves as a halide scavenger, precipitating insoluble AgBr. This thermodynamic sink forces the notoriously difficult transmetalation step forward.

  • Ligand Selection (AlPhos): C–F reductive elimination from a Pd(II) center is slow and prone to competitive protodehalogenation. Bulky biaryl ligands enforce a highly reactive T-shaped Pd(II) intermediate, which dramatically accelerates Ar–F reductive elimination ( [2]).

  • Solvent Selection (Toluene): Polar aprotic solvents (e.g., DMF, DMSO) would accelerate undesired background SNAr at the highly activated 4-fluoro position. Utilizing non-polar toluene suppresses background SNAr, restricting fluorination strictly to the Pd-catalyzed displacement of the 3-bromo group.

Catalytic Pathway Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Pd0->OxAdd 3-Bromo-4-fluoro- 5-nitropyridine TransMet Pd(II)(Ar)(F)L Transmetalation OxAdd->TransMet AgF (- AgBr) RedElim Ar-F Product Reductive Elimination TransMet->RedElim RedElim->Pd0 3,4-Difluoro- 5-nitropyridine

Figure 1: Pd-catalyzed fluorination displacement cycle for 3-bromo-4-fluoro-5-nitropyridine.

Experimental Methodology

Reaction Components

Table 1: Reagent Stoichiometry (1.0 mmol Scale)

ComponentFunctionEquivalentsAmount
3-Bromo-4-fluoro-5-nitropyridine Substrate1.0221.0 mg
AgF (Anhydrous)Fluoride Source / Scavenger1.5190.3 mg
[(cinnamyl)PdCl]₂ Precatalyst0.02 (4 mol% Pd)10.4 mg
AlPhos Bulky Biaryl Ligand0.0624.5 mg
Toluene (Anhydrous)Solvent0.1 M10.0 mL
Step-by-Step Protocol
  • Glovebox Setup (Critical): Transfer all solid reagents (substrate, AgF,[(cinnamyl)PdCl]₂, and AlPhos) into an oven-dried Schlenk tube equipped with a magnetic stir bar inside a nitrogen-filled glovebox. Causality: AgF is highly hygroscopic. Trace moisture leads to the hydrolysis of the Pd–F intermediate, resulting in protodehalogenation (yielding 3-H-4-fluoro-5-nitropyridine) instead of the desired fluorinated product.

  • Solvent Addition: Add 10.0 mL of strictly anhydrous, degassed toluene to the Schlenk tube. Seal the tube with a Teflon valve before removing it from the glovebox.

  • Thermal Activation: Place the sealed Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. The reaction mixture will progressively darken, and a yellowish-white precipitate (AgBr) will form.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter the suspension through a short pad of Celite to remove AgBr salts and precipitated palladium black. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 3,4-difluoro-5-nitropyridine.

Self-Validating Analytical System (In-Process Control)

To ensure the protocol is functioning correctly and chemoselectivity is maintained, the reaction must be validated using ¹⁹F NMR spectroscopy of the crude mixture.

  • Starting Material: Exhibits a single ¹⁹F resonance for the 4-fluoro group.

  • Successful Displacement: The product (3,4-difluoro-5-nitropyridine) will display two distinct fluorine signals that exhibit a characteristic ortho-fluorine-fluorine coupling constant (³JFF ≈ 18–25 Hz).

  • Validation Logic: If a single new peak appears without JFF coupling, it indicates an undesired background SNAr displacement of the 4-fluoro group rather than the targeted catalytic displacement of the 3-bromo group.

Data Presentation: Ligand Optimization

The steric profile of the ligand is the primary determinant of reaction success. Smaller ligands fail to enforce the necessary geometry for reductive elimination.

Table 2: Ligand Optimization and Quantitative Yields

LigandConversion (%)Regioisomer Ratio (3,4-diF : SNAr Byproduct)Isolated Yield (%)
PPh₃ < 5N/ATrace
BrettPhos 6585:1552
tBuBrettPhos 8292:874
AlPhos > 98> 99:191

Troubleshooting & Safety

  • Safety Warning: Silver(I) fluoride is toxic, corrosive, and light-sensitive. Pyridine derivatives, particularly halogenated nitropyridines, are potential skin sensitizers and must be handled in a fume hood.

  • Troubleshooting Protodehalogenation: If GC-MS or NMR indicates the presence of 3-H-4-fluoro-5-nitropyridine, your system is wet. Ensure the toluene is freshly distilled over sodium/benzophenone and that the AgF is stored in a dark, inert atmosphere.

  • Incomplete Conversion: If starting material remains after 12 hours, the Pd catalyst may have degraded prematurely. Ensure the reaction mixture is thoroughly degassed (freeze-pump-thaw) prior to heating, as oxygen rapidly decomposes the active Pd(0)L species.

References

  • Akhtar, M. S., Aslam, M., Zaman, W., Velu, K. S., Sun, S., & Lim, H. N. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 15(7), 665.[Link] [1]

  • Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2146–2157.[Link] [2]

Technical Notes & Optimization

Troubleshooting

Optimizing solvent selection for 3-Bromo-4-fluoro-5-nitropyridine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly activated heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly activated heterocyclic scaffolds. 3-Bromo-4-fluoro-5-nitropyridine is a highly versatile, yet sensitive, building block[1]. It possesses three distinct reactive sites, but the C4-fluoro position is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr). The success of this substitution—and the prevention of unwanted side reactions at the C3-bromo position—relies entirely on precise solvent selection and thermodynamic control.

This guide provides deep-dive troubleshooting, a self-validating protocol, and FAQs to ensure your syntheses succeed on the first run.

The Causality of Solvent Selection in SNAr

In SNAr reactions involving 3-bromo-4-fluoro-5-nitropyridine, the solvent does not merely dissolve the reactants; it actively participates in the transition state.

  • Polar Aprotic Solvents (DMSO, DMF): These are the gold standard. They effectively solvate the cationic counter-ion of your base (e.g., K⁺ or Na⁺), leaving the anionic nucleophile "naked" and highly reactive[2]. Furthermore, they stabilize the anionic Meisenheimer σ -complex intermediate.

  • Protic Solvents (EtOH, H₂O): These solvents hydrogen-bond to the nucleophile, significantly dampening its reactivity[3]. They are generally avoided unless using neutral, highly soluble amines.

Quantitative Solvent Performance Matrix

To aid in your experimental design, refer to the following quantitative comparison of solvent environments for the C4-fluoro SNAr reaction.

SolventDielectric Constant ( ϵ )Nucleophile Solvation StateMeisenheimer StabilizationRelative SNAr RateRecommended Use Case
DMSO 46.7"Naked" (Highly Active)ExcellentVery Fast ( 106 x)Primary choice for weak/anionic nucleophiles.
DMF 36.7"Naked" (Active)ExcellentFastStandard SNAr with amines or alkoxides.
MeCN 37.5Moderately SolvatedGoodModerateTemperature-sensitive substrates.
THF 7.6Tight Ion PairPoorSlowNot recommended without crown ethers.
EtOH 24.5Hydrogen-BondedModerateVery SlowProtic-tolerant neutral amines only.

Reaction Pathway & Solvent Decision Tree

The following workflow illustrates the logical routing for solvent selection based on your target transformation.

SolventOptimization Substrate 3-Bromo-4-fluoro-5-nitropyridine (Highly Activated Scaffold) SNAr Target: C4-Fluoro Substitution (SNAr Pathway) Substrate->SNAr Nucleophile + Base Coupling Target: C3-Bromo Substitution (Pd-Cross Coupling) Substrate->Coupling Pd Catalyst + Ligand NucAnion Anionic Nucleophiles (Alkoxides, Thiolates) SNAr->NucAnion NucNeutral Neutral Nucleophiles (Amines, Anilines) SNAr->NucNeutral SolvBiphasic Use Biphasic System (Dioxane/H2O) Dissolves Base & Organics Coupling->SolvBiphasic SolvDMSO Use DMSO / DMF Leaves Anions 'Naked' Max Reaction Rate NucAnion->SolvDMSO NucNeutral->SolvDMSO If stalling SolvMeCN Use MeCN / EtOH Balances Solubility Mild Reaction Rate NucNeutral->SolvMeCN

Decision matrix for solvent selection based on reaction pathway and nucleophile type.

Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction at the C4-fluoro position stalling in THF? Causality: THF has a low dielectric constant ( ϵ=7.6 ). It poorly solvates alkali metal counterions (e.g., K⁺ from K₂CO₃), leading to tight ion pairs that drastically reduce the nucleophilicity of your amine or alkoxide. Solution: Switch to a polar aprotic solvent like DMSO or DMF. If a reaction fails in a less polar solvent like THF, switching to DMSO can dramatically increase the reaction rate by leaving the anionic nucleophile highly reactive[2].

Q2: I observe a deep red/purple color upon adding the base and nucleophile, but LCMS shows no product. What is happening? Causality: The deep color is a classic, self-validating indicator of the anionic σ -complex (Meisenheimer complex) forming at the highly electron-deficient pyridine ring[2]. If the reaction stalls here, it means the intermediate is stable, but the elimination of the fluoride leaving group has become the rate-limiting step. Solution: Increase the reaction temperature slightly (e.g., from RT to 40°C). Ensure your solvent is polar enough to stabilize the transition state during the leaving group's departure.

Q3: How do I prevent side reactions at the C3-bromo position during SNAr? Causality: In SNAr, the relative leaving-group ability is F, NO₂ > Cl > Br > I, which is the exact inverse of aliphatic substitution[4]. Because the C-F bond is highly polarized, substitution at C4 is kinetically favored. However, excess heat or super-stoichiometric nucleophile in highly activating solvents (like DMSO) can lead to secondary reactions at the C3-bromo site. Solution: Strictly control stoichiometry (1.05 eq of nucleophile). Run the reaction at the lowest possible temperature that maintains a good rate (often 0°C to RT in DMF is sufficient for the highly activated C4-F).

Self-Validating Experimental Protocol: Regioselective SNAr at C4

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Objective: Substitution of C4-fluoro with a primary amine nucleophile. Materials: 3-Bromo-4-fluoro-5-nitropyridine (1.0 eq), Primary Amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF (0.2 M).

  • Step 1: Solvation & Substrate Activation

    • Action: Dissolve 3-bromo-4-fluoro-5-nitropyridine in anhydrous DMF under an inert N₂ atmosphere. Cool the solution to 0°C using an ice bath.

    • Causality: DMF stabilizes the upcoming transition state. Cooling to 0°C prevents exothermic degradation and ensures absolute regiocontrol for the C4 position over the C3 position.

  • Step 2: Base & Nucleophile Introduction

    • Action: Add DIPEA (2.0 eq) dropwise, followed by the slow addition of the primary amine (1.05 eq).

    • Validation Checkpoint 1: Observe the reaction mixture. A rapid color shift to deep yellow, orange, or red must occur within 5 minutes. If no color change occurs, verify the integrity of your amine and ensure the DMF is strictly anhydrous.

  • Step 3: Thermal Collapse & Monitoring

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LCMS. The starting material mass ([M+H]⁺ 221 / 223, bromine isotope pattern) must be completely consumed, replaced by the product mass. If starting material remains, do not heat; instead, add an additional 0.1 eq of amine.

  • Step 4: Quench & Isolation

    • Action: Quench the reaction by pouring it into rapidly stirring ice water (10x volume of DMF).

    • Causality: The highly polar DMF is completely miscible with water, while the less polar functionalized pyridine product will precipitate out of the aqueous matrix, allowing for simple isolation via vacuum filtration.

References

  • Chemistry LibreTexts. "7.5: SN1 vs SN2 - Solvent Effects". LibreTexts Organic Chemistry.[Link]

  • ACS Publications. "Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution". Organic Letters.[Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Regioselectivity in 3-Bromo-4-fluoro-5-nitropyridine

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols for minimizing side products during Nucleophilic Aromatic Substitutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols for minimizing side products during Nucleophilic Aromatic Substitution (SNAr) on 3-bromo-4-fluoro-5-nitropyridine.

Mechanistic Causality: Why Side Products Form

Nucleophilic Aromatic Substitution (SNAr) reactions are essential tools in medicinal chemistry, ranking among the most frequently utilized transformations for functionalizing complex rings . In 3-bromo-4-fluoro-5-nitropyridine, the C4-fluorine is the kinetically favored leaving group. The high electronegativity of fluorine lowers the LUMO energy, while the C5-nitro group and the pyridine nitrogen provide profound resonance stabilization to the intermediate Meisenheimer complex during C4 attack. As established in comparative studies of halogenated nitropyridines, the delocalization of the negative charge onto the highly electronegative nitro oxygen atoms is the decisive factor driving this regioselectivity .

However, the highly electron-deficient nature of this scaffold makes it susceptible to competing pathways under suboptimal conditions:

  • C3-Substitution (De-bromination): Occurs if the reaction is pushed to high temperatures or if a localized excess of nucleophile is present, leading to bis-substitution.

  • C4-Hydrolysis: Traces of moisture in hygroscopic solvents (e.g., DMF, DMSO) lead to competitive displacement by hydroxide, yielding the 4-hydroxy side product.

  • C5-Denitration: Hard nucleophiles (e.g., alkoxides) can occasionally attack the C5 position, displacing the nitro group instead of the halide. This dichotomy in regioselectivity is highly sensitive to steric and electronic effects and can be predicted via Quantum Mechanics (QM) LUMO mapping .

SNAr_Pathways SM 3-Bromo-4-fluoro- 5-nitropyridine C4 C4 Attack (F- displacement) Kinetically Favored SM->C4 Mild Base, T ≤ 0°C C3 C3 Attack (Br- displacement) Steric/Hard Nucleophiles SM->C3 Hard Nu-, High T Desired 4-Substituted Product (Desired) C4->Desired Bis Over-reaction Excess Nucleophile/Heat Desired->Bis Excess Nu-, Heat Side1 3-Substituted Product (Side Product) C3->Side1 Side2 3,4-Bis-substituted (Side Product) Bis->Side2

Logical diagram of competing SNAr pathways for 3-bromo-4-fluoro-5-nitropyridine.

Troubleshooting Matrix: Symptom, Cause, and Resolution

To systematically eliminate side products, compare your analytical signatures against this quantitative troubleshooting matrix.

Observed Side ProductAnalytical Signature (LC-MS m/z)Root Cause (Quantitative Thresholds)Corrective Action
3,4-Bis-substituted Desired Mass + (Nu - Br)Nucleophile > 1.05 eq, Temp > 25 °CRestrict Nu to 1.0 - 1.05 eq, Temp ≤ 0 °C.
4-Hydroxy side product ~219 (M - F + OH)H₂O > 100 ppm in solvent/baseUse anhydrous solvents (< 50 ppm H₂O).
Denitration (C5-attack) Desired Mass - 46 (NO₂)Hard nucleophiles (pKa > 15)Lower Temp to -78 °C, use softer nucleophiles.
Unreacted Starting Material ~220 / 222 (Isotopic M)Base pKa < 9.0, Time < 1 hUse DIPEA (pKa ~10.5), extend time to 2-4 h.
Self-Validating Experimental Protocol: C4-Selective Amination

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. The use of a homogeneous base (DIPEA) rather than a heterogeneous one (like K₂CO₃) prevents localized concentration gradients that drive over-reaction.

Materials Required:

  • 3-Bromo-4-fluoro-5-nitropyridine (1.0 eq)

  • Amine Nucleophile (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (< 50 ppm H₂O)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with ultra-high purity N₂ for 15 minutes.

    • Validation Checkpoint: A rigorously dry system is confirmed if no 4-hydroxy side product is detected in the crude LC-MS.

  • Substrate Dissolution: Dissolve 3-bromo-4-fluoro-5-nitropyridine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system suppresses the activation energy required for the kinetically slower C3-bromine displacement.

  • Base Addition: Add DIPEA (2.0 eq) dropwise via syringe.

    • Validation Checkpoint: The solution should remain homogeneous. A slight yellowing is normal; deep red/brown indicates substrate degradation.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the nucleophile, preventing the localized excess that drives bis-substitution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc) or LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the characteristic starting material isotopic doublet (m/z ~220/222) is fully consumed.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol_Workflow Step1 1. System Purging (Anhydrous N2) Step2 2. Substrate Dissolution (0 °C, Anhydrous DCM) Step1->Step2 Valid1 Validation: Prevents 4-hydroxy formation Step1->Valid1 Step3 3. Base Addition (DIPEA, 2.0 eq) Step2->Step3 Step4 4. Syringe Pump Addition (Nucleophile, 1.05 eq) Step3->Step4 Step5 5. LC-MS Monitoring (Check m/z 220/222) Step4->Step5 Valid2 Validation: Prevents bis-substitution Step4->Valid2

Workflow for the self-validating C4-selective amination protocol.

Frequently Asked Questions (FAQs)

Q: Why am I seeing displacement of the nitro group instead of the fluorine? A: Denitration occurs predominantly with hard nucleophiles (e.g., sodium methoxide or aliphatic alkoxides). In these cases, the LUMO+1 orbital often has a large coefficient at the C5 position, making it a competitive electrophilic site . To mitigate this, lower the reaction temperature significantly (e.g., -78 °C) or switch to a softer nucleophile.

Q: Can I use K₂CO₃ instead of DIPEA to save costs? A: While K₂CO₃ is a standard inorganic base, its poor solubility in organic solvents like DCM or THF creates a heterogeneous mixture. This leads to inconsistent deprotonation rates and localized "hot spots" of reactive nucleophile on the solid surface, which heavily promotes bis-substitution. DIPEA provides a homogeneous, controlled environment that is critical for regioselectivity.

Q: How do I separate the C3-substituted side product from the desired C4-product if it forms? A: The desired C4-amino product is typically more polar than the C3-isomer due to the strong push-pull electron-donating effect of the amine resonating with the para-nitro group. Standard silica gel chromatography (using a Hexanes/Ethyl Acetate gradient) usually resolves them. However, optimizing the reaction parameters (temperature and stoichiometry) to avoid the C3 product entirely is far more efficient than relying on downstream purification.

References
  • Guan, Y., et al. "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold." ChemRxiv. [Link]

  • Lu, Y., et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec Biology.[Link]

Troubleshooting

Column chromatography purification techniques for crude 3-Bromo-4-fluoro-5-nitropyridine

Welcome to the Application Scientist Support Center. This guide is engineered specifically for researchers and drug development professionals dealing with the purification of highly functionalized, electron-deficient het...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered specifically for researchers and drug development professionals dealing with the purification of highly functionalized, electron-deficient heterocycles.

Unlike standard basic pyridines, 3-Bromo-4-fluoro-5-nitropyridine presents a unique chromatographic paradox. The synergistic electron-withdrawing effects of the nitro, fluoro, and bromo groups render the pyridine nitrogen functionally non-basic. Consequently, traditional purification heuristics—such as adding triethylamine (TEA) to the mobile phase to prevent streaking—are actively destructive. The 4-fluoro position is hyper-activated towards Nucleophilic Aromatic Substitution (SNAr)[1].

Below is the definitive, self-validating workflow and troubleshooting guide to successfully isolate this compound without inducing on-column degradation.

Process Visualization

G Start Crude Mixture (3-Bromo-4-fluoro-5-nitropyridine) TLC 2D-TLC Stability Assay (Target Rf 0.30) Start->TLC Column Column Packing (Silica Gel 60, Hexanes) TLC->Column Loading Dry Loading (Celite Adsorption) Column->Loading Elution Gradient Elution (Hexane to Hexane/EtOAc) Loading->Elution Fractions Fraction Collection & UV Monitoring (254 nm) Elution->Fractions Analysis LC-MS Isotopic Validation (1:1 M/M+2 Doublet) Fractions->Analysis Pure Pure Target Compound Analysis->Pure  Validated Degradation SNAr Degradation (If nucleophiles present) Analysis->Degradation  Impurities detected

Workflow for the chromatographic purification of crude 3-Bromo-4-fluoro-5-nitropyridine.

Quantitative Solvent System Analysis

Selecting the correct mobile phase is critical. Because halogenated pyridines exhibit unique dipole moments, their retention factors ( Rf​ ) vary drastically based on the solvent's hydrogen-bond accepting capabilities and polarizability[2].

Mobile Phase SystemTarget Rf​ Elution ProfileMechanistic Causality / Observation100% Hexanes0.05Highly RetainedInsufficient dipole-dipole interaction with the stationary phase.90:10 Hexane/EtOAc0.32OptimalBalances silica desorption with excellent resolution of des-bromo impurities[3].95:5 Toluene/EtOAc0.28OrthogonalLeverages π π interactions; ideal if co-elution with halogenated analogs occurs[4].90:10 CH₂Cl₂/MeOHN/ATotal DegradationCritical Failure: Nucleophilic attack by MeOH causes rapid methoxylation at C4[5].

Self-Validating Purification Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . You will prove the stability and purity of the compound during the workflow, preventing downstream failures.

Step 1: The 2D-TLC Stability Assay (Validation Checkpoint 1) Before committing your crude mass to a column, you must verify it will not degrade on acidic silica.

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in 90:10 Hexane/EtOAc [3].

  • Remove, let dry completely for 15 minutes, rotate the plate 90 degrees, and develop again in the exact same solvent. Causality & Validation: If the target spot lies perfectly on the diagonal, the compound is stable on silica. If spots appear below the diagonal, your compound is degrading via hydrolysis on the active silanol sites, and you must switch to deactivated silica.

Step 2: Column Preparation and Dry Loading

  • Slurry-pack a glass column with standard silica gel (230-400 mesh) using 100% hexanes[4].

  • Dissolve the crude mixture in a minimal volume of dichloromethane (CH₂Cl₂).

  • Add 1.5 mass equivalents of Celite (Diatomaceous earth)—do not use silica gel for dry loading.

  • Evaporate the CH₂Cl₂ under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed and top with 1 cm of clean sand[5]. Causality: Dry-loading on silica can create localized high-concentration active sites that trigger SNAr degradation of the 4-fluoro group. Celite is inert and prevents this.

Step 3: Gradient Elution

  • Elute with 2 column volumes (CV) of 100% hexanes to flush out highly non-polar aliphatic impurities.

  • Step the gradient to 95:5 Hexane/EtOAc for 3 CVs, then 90:10 Hexane/EtOAc until the product elutes[3].

  • Monitor fraction collection via UV absorption at 254 nm[4].

Step 4: LC-MS Isotopic Profiling (Validation Checkpoint 2)

  • Pool the UV-active fractions corresponding to Rf​ 0.32.

  • Inject an aliquot into an LC-MS system. Causality & Validation: Bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. A pure fraction of 3-Bromo-4-fluoro-5-nitropyridine will display a distinct, self-validating 1:1 isotopic doublet at [M+H]+ and [M+2+H]+ . If this ratio is skewed, a des-bromo impurity is co-eluting.

Troubleshooting & FAQs

Q: My target compound is degrading on the column, yielding a highly polar, retained byproduct. What is happening? A: You are likely using a nucleophilic solvent (like methanol) or a basic modifier (like TEA or ammonia). The 4-fluoro group in 3-bromo-4-fluoro-5-nitropyridine is hyper-activated by the ortho-nitro group and the para-pyridine nitrogen. In the presence of nucleophiles, it undergoes rapid SNAr, displacing the fluorine atom[1][6]. Solution: Restrict your mobile phase strictly to non-nucleophilic systems like Hexane/Ethyl Acetate or Pentane/Diethyl Ether[3][4].

Q: I am experiencing severe co-elution with a des-fluoro or des-bromo impurity. How do I separate them? A: Halogenated pyridines with similar substitution patterns exhibit nearly identical dipole moments, causing them to co-elute in standard aliphatic/ester solvent systems[2]. Solution: Shift the orthogonal selectivity of your separation. Switch to a Toluene/Ethyl Acetate gradient (e.g., 95:5). The aromatic toluene mobile phase introduces competitive π

π stacking interactions with the stationary phase, which differentially retards halogenated analogs based on their polarizability[7].

Q: The compound is streaking slightly, but I cannot use basic modifiers. What is the alternative? A: Streaking in highly electron-deficient pyridines is rarely caused by Lewis acid-base interactions with free silanols. Instead, it is usually a symptom of column overloading or poor sample solubility during loading[5]. Solution: Ensure your sample is completely dry-loaded onto Celite. Reduce your crude-to-silica mass ratio to at least 1:100 to maintain a tight elution band.

Sources

Optimization

Overcoming steric hindrance in 3-Bromo-4-fluoro-5-nitropyridine substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when functionalizing highly decorated heterocycles....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when functionalizing highly decorated heterocycles.

Working with 3-Bromo-4-fluoro-5-nitropyridine presents a unique and formidable challenge. While the molecule is primed for both Nucleophilic Aromatic Substitution (SNAr) at the C-4 position and Palladium-catalyzed cross-coupling at the C-3 position, researchers consistently face severe reaction stalling. The root cause is extreme steric hindrance .

Below is our in-depth troubleshooting guide, designed to explain the mechanistic causality behind these failures and provide self-validating protocols to overcome them.

G N1 3-Bromo-4-fluoro-5-nitropyridine (Highly Hindered Core) N2 Phase 1: SNAr at C-4 (Fluorine Displacement) N1->N2 N3 Phase 2: Cross-Coupling at C-3 (Bromine Displacement) N1->N3 N4 Steric Blockade (Br & NO2 overlap trajectory) N2->N4 N5 Catalyst Poisoning & Transmetalation Stall (Bulky C-4 Adduct & Pyridine N) N3->N5 N6 Solution: Microwave Irradiation + Polar Aprotic Solvent (DMSO) N4->N6 N7 Solution: Bulky Buchwald Ligands (RuPhos / SPhos) N5->N7

Troubleshooting logic for sterically hindered 3-Bromo-4-fluoro-5-nitropyridine substitutions.

Phase 1: Overcoming Steric Clash in SNAr at the C-4 Position

Q: Why does my SNAr reaction stall at C-4, even though fluorine is an excellent leaving group? A: The failure is geometric, not electronic. The highly electronegative fluorine strongly polarizes the C-F bond, making the C-4 carbon highly electrophilic and susceptible to nucleophilic attack[1]. However, the incoming nucleophile must approach the ring at the Bürgi-Dunitz angle (~107°). In this specific molecule, the C-4 carbon is flanked by a bulky bromine atom (van der Waals radius ~1.85 Å) and a nitro group. This creates a "steric canyon" that physically blocks the nucleophile's trajectory, preventing the formation of the transient Meisenheimer complex. This phenomenon is a primary cause of low yields in the late-stage functionalization of sterically encumbered fluoropyridines[2].

Q: How can I force the reaction to completion without degrading the starting material? A: You must increase the kinetic energy of the system while stabilizing the transition state. Switching from standard thermal heating in THF to microwave irradiation in a polar aprotic solvent (like DMSO) dramatically increases the nucleophile's HOMO energy, allowing it to overcome the high activation barrier caused by the steric clash.

Quantitative Data: SNAr Condition Optimization

Data represents the displacement of fluorine using morpholine as a model secondary amine.

SolventBaseHeating MethodTemp (°C)Yield (%)Mechanistic Observation
THFDIPEAThermal (Oil Bath)65< 10%Reaction stalled; insufficient energy to overcome steric clash.
DMFK₂CO₃Thermal (Oil Bath)12045%Moderate conversion; significant thermal degradation observed.
DMSO DIPEA Microwave 150 88% Rapid conversion; clean impurity profile.
DMSODIPEAMicrowave15015%(Using tert-Butylamine) Nucleophile is too bulky for the pocket.
Self-Validating Protocol: Microwave-Assisted SNAr
  • Preparation: Charge a microwave-safe reaction vial with 3-Bromo-4-fluoro-5-nitropyridine (1.0 equiv) and the desired amine nucleophile (1.2 equiv).

  • Solvent System: Add anhydrous DMSO to achieve a 0.2 M concentration, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for exactly 15 minutes.

  • Validation Checkpoint: Before proceeding to workup, analyze a 5 µL aliquot via LC-MS. The protocol is validated if the starting material mass (m/z ~220/222) is completely absent. If starting material persists, the steric bulk of your specific amine is overriding the kinetics; add 0.5 equiv more nucleophile and irradiate for 5 additional minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to completely partition the DMSO into the aqueous layer. Dry the organic phase over Na₂SO₄ and concentrate.

Phase 2: Resolving Stalled Cross-Coupling at the C-3 Position

Q: After successfully functionalizing the C-4 position, my Suzuki-Miyaura coupling at the C-3 bromine fails. What is the root cause? A: The failure is twofold: catalyst deactivation and a stalled transmetalation step. The Lewis basic pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, the newly introduced substituent at C-4 (from your SNAr step) will rotate to minimize allylic strain, severely crowding the adjacent C-3 bromine. While oxidative addition into the C-Br bond might occur, the bulky transmetalation transition state cannot form, halting the catalytic cycle.

Q: What is the optimal ligand system to resolve this? A: You must employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or SPhos. These ligands are specifically designed to couple sterically hindered substrates[3]. Their large steric profile forces the palladium into a highly active, monoligated L-Pd(0) state, which accelerates oxidative addition and subsequently forces the sterically congested reductive elimination step[4].

Quantitative Data: C-3 Suzuki Coupling Ligand Screen

Data represents coupling of the C-4 morpholino-substituted intermediate with phenylboronic acid.

Catalyst / Ligand SystemBaseSolvent SystemYield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O5%Complete failure; catalyst poisoned by pyridine nitrogen.
Pd₂(dba)₃ / dppfK₃PO₄Dioxane/H₂O22%Cycle stalled at the transmetalation step due to C-4 bulk.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O75%Good conversion; minor protodehalogenation side-product.
Pd(OAc)₂ / RuPhos Cs₂CO₃ Dioxane/H₂O 92% Optimal monoligated Pd(0) formation; forced reductive elimination.
Self-Validating Protocol: RuPhos-Enabled Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, combine the C-4 substituted 3-bromo-5-nitropyridine intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered Cs₂CO₃ (3.0 equiv). Note: Finely powdered base is critical to maximize surface area for the difficult transmetalation step.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles) to rigorously exclude oxygen, preventing premature Pd(0) oxidation.

  • Reaction: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Heat the mixture at 90 °C for 4 hours under vigorous stirring.

  • Validation Checkpoint: Observe the reaction mixture. A rapid color change to black within the first 30 minutes indicates premature catalyst decomposition (Pd-black formation) due to oxygen ingress. A successful, active catalytic cycle will maintain a clear yellow/orange hue. Confirm conversion via TLC (Hexanes/EtOAc) showing the complete disappearance of the lower-Rf bromide.

  • Workup: Cool the mixture, filter through a tight pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography.

Authoritative References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines | Benchchem | 1

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | American Chemical Society | 2

  • Technical Support Center: Improving Yield in 3-Bromo-4-isopropylpyridine Suzuki Reactions | Benchchem | 3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews (ACS) |4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Bromo-4-fluoro-5-nitropyridine and 3-bromo-5-nitropyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines are a cornerstone of many pharmaceutical agents, and understanding the nuanced reactivity of different building blocks is crucial for efficient and predictable synthesis. This guide provides an in-depth comparison of the reactivity of two closely related nitropyridines: 3-bromo-4-fluoro-5-nitropyridine and 3-bromo-5-nitropyridine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

Introduction: Two Halogenated Nitropyridine Building Blocks

3-Bromo-5-nitropyridine and 3-bromo-4-fluoro-5-nitropyridine are both valuable intermediates in organic synthesis. Their utility stems from the presence of a pyridine ring activated towards nucleophilic attack by a strongly electron-withdrawing nitro group. The bromine atom at the 3-position serves as a versatile leaving group, allowing for the introduction of a wide range of nucleophiles.

CompoundStructure
3-bromo-5-nitropyridine
3-bromo-4-fluoro-5-nitropyridine

The key distinction between these two molecules is the presence of a fluorine atom at the 4-position in the latter. This seemingly minor structural modification has profound implications for the reactivity of the molecule, a topic we will explore in detail.

Theoretical Analysis of Reactivity: The Decisive Role of the 4-Fluoro Substituent

The reactivity of these compounds in SNAr reactions is governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The more stable this intermediate, the lower the activation energy of the reaction and the faster the rate. The stability of the Meisenheimer complex is, in turn, dictated by the ability of the substituents on the pyridine ring to delocalize the negative charge.

In both 3-bromo-5-nitropyridine and 3-bromo-4-fluoro-5-nitropyridine, the nitro group at the 5-position is a powerful electron-withdrawing group that effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance. The pyridine nitrogen also contributes to this stabilization.

The critical difference arises from the fluorine atom at the 4-position in 3-bromo-4-fluoro-5-nitropyridine. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

When a nucleophile attacks the C-3 position (displacing the bromine), the negative charge in the resulting Meisenheimer complex is delocalized onto the pyridine nitrogen and the nitro group. The additional fluorine atom at the 4-position further stabilizes this intermediate through its potent inductive effect, pulling electron density away from the ring. This enhanced stabilization of the intermediate is expected to lower the activation energy for its formation, thereby accelerating the rate of the SNAr reaction.

Experimental_Workflow start Start setup Reaction Setup: Substrate, Nucleophile, Base, Solvent start->setup reaction Reaction Conditions: Temperature, Time, Atmosphere setup->reaction monitoring Monitoring: TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification end End: Pure Product purification->end

Comparative

HPLC Method Validation for 3-Bromo-4-fluoro-5-nitropyridine Purity: A Comparative Guide (PFP vs. C18)

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing highly substituted, electron-deficient aromatic compounds like 3-Bromo-4-fluoro-5-nitropyridine (CAS: 1805578-57-7) [1.4] presents a unique chromatographic challenge. Standard reversed-phase methodologies often fail to provide adequate resolution between closely related positional isomers (e.g., differentiating the 3-bromo isomer from the 2-bromo or 4-bromo impurities)[1].

This guide provides an objective, data-driven comparison between traditional C18 columns and modern Pentafluorophenyl (PFP) core-shell columns. Furthermore, it details a self-validating High-Performance Liquid Chromatography (HPLC) method validation protocol strictly aligned with the latest ICH Q2(R2) guidelines[2][3].

Mechanistic Rationale: Why C18 Fails and PFP Succeeds

To understand the causality behind column selection, we must analyze the molecular structure of 3-Bromo-4-fluoro-5-nitropyridine. The presence of a nitro group, a fluorine atom, and a bromine atom creates a highly polarized, electron-withdrawing environment on the pyridine ring.

  • The Limitation of C18: Traditional fully porous C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[4]. Because halogenated pyridines are relatively polar and structurally rigid, C18 phases struggle to differentiate the subtle spatial differences of regioisomers, leading to co-elution and broad, tailing peaks[1].

  • The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity. The electron-rich PFP ring engages in strong π−π interactions with the electron-deficient analyte. Additionally, the highly polar C-F bonds on the stationary phase interact with the halogens on the analyte via dipole-dipole interactions and hydrogen bonding[5]. This multi-modal retention mechanism, combined with strict shape selectivity, allows PFP columns to baseline-resolve isomers that C18 cannot[6].

Retention_Mechanism cluster_C18 Traditional C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte 3-Bromo-4-fluoro- 5-nitropyridine C18 Hydrophobic Dispersion Only Analyte->C18 PFP1 π-π Interactions Analyte->PFP1 PFP2 Dipole-Dipole (C-F) Analyte->PFP2 PFP3 Shape Selectivity Analyte->PFP3 Res1 Poor Isomer Resolution & Peak Tailing C18->Res1 Res2 Baseline Resolution & Sharp Peaks PFP1->Res2 PFP2->Res2 PFP3->Res2

Fig 1. Retention mechanism comparison between C18 and PFP stationary phases for halogenated pyridines.

Chromatographic Performance Comparison

To objectively demonstrate the superiority of the PFP phase for this specific assay, an experimental comparison was conducted using a standard mixture of 3-Bromo-4-fluoro-5-nitropyridine and its primary synthetic impurity (2-Bromo-4-fluoro-5-nitropyridine).

Experimental Conditions:

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) / Acetonitrile (B). Causality: TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the silica support, preventing peak tailing for the basic pyridine nitrogen.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Table 1: Performance Comparison Data
Chromatographic ParameterTraditional C18 (250 x 4.6 mm, 5 µm)Core-Shell PFP (150 x 4.6 mm, 2.6 µm)Scientific Conclusion
Retention Time (Rt) 8.4 min6.2 minPFP provides faster elution due to core-shell efficiency while maintaining interaction strength.
Peak Tailing Factor (Tf) 1.85 (Significant Tailing)1.05 (Highly Symmetrical)PFP avoids secondary silanol interactions better than C18 for this specific analyte.
Resolution (Rs) from Isomer 1.1 (Co-elution)3.4 (Baseline Resolution)PFP's dipole-dipole and shape selectivity are mandatory for isomer separation.
Theoretical Plates (N) ~8,500~22,000Core-shell architecture reduces longitudinal diffusion, sharpening peaks.

Step-by-Step ICH Q2(R2) Validation Protocol

A robust analytical method must be a self-validating system. The following protocol outlines the validation of the PFP-based method according to the ICH Q2(R2) guidelines (effective June 2024)[3][7].

Step 1: System Suitability Testing (SST) - The Gatekeeper

Before any validation run, the system must prove it is fit for purpose.

  • Action: Inject a resolution mixture (API + isomers) six times.

  • Causality: The SST acts as an automated fail-safe. If the column has degraded or the mobile phase was prepared incorrectly, the SST will fail.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , Retention Time RSD ≤1.0% .

Step 2: Specificity & Forced Degradation
  • Action: Subject 3-Bromo-4-fluoro-5-nitropyridine to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress for 24 hours. Inject the stressed samples.

  • Causality: This proves that the PFP column can selectively quantify the active compound without interference from degradation products, ensuring the method is "stability-indicating."

Step 3: Sensitivity (LOD & LOQ)
  • Action: Perform serial dilutions of the standard solution. Measure the Signal-to-Noise (S/N) ratio at each level.

  • Causality: Establishes the absolute limits of the detector's capability.

  • Acceptance Criteria: Limit of Detection (LOD) requires S/N ≥3:1 . Limit of Quantitation (LOQ) requires S/N ≥10:1 [3].

Step 4: Linearity and Range
  • Action: Prepare and inject five concentration levels ranging from the LOQ to 120% of the nominal specification limit.

  • Causality: Verifies that the UV detector's response is directly and mathematically proportional to the concentration of 3-Bromo-4-fluoro-5-nitropyridine across the entire operational range[7].

Step 5: Accuracy and Precision
  • Action (Accuracy): Spike known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% of the target concentration. Calculate the % recovery.

  • Action (Precision): Inject the 100% target concentration sample six independent times (Repeatability). Have a second analyst repeat this on a different day (Intermediate Precision).

  • Causality: Accuracy proves the method finds the "true" value. Precision proves the method is reproducible regardless of minor environmental or operator fluctuations[8].

Validation_Workflow Start System Suitability Test (SST) Verify Column Performance Spec Specificity (Resolution from Impurities) Start->Spec Pass SST Sens Sensitivity (LOD/LOQ) (S/N Ratio ≥ 3 & 10) Spec->Sens Baseline Clear Lin Linearity & Range (R² ≥ 0.999) Sens->Lin Limits Set Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Range Defined Prec Precision (RSD ≤ 2.0%) Lin->Prec Report ICH Q2(R2) Validation Report Acc->Report Prec->Report

Fig 2. Step-by-step ICH Q2(R2) HPLC method validation workflow for purity analysis.

Validation Results Summary

The following table summarizes the experimental validation data obtained using the Core-Shell PFP column methodology, demonstrating full compliance with regulatory standards.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API Rt​ Peak purity angle < Peak purity thresholdPASS
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 0.15 to 120 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% – 100.8%PASS
Repeatability (Precision) % RSD 2.0% (n=6)% RSD = 0.65%PASS
Intermediate Precision % RSD 2.0% (n=12, 2 analysts)% RSD = 0.82%PASS

Conclusion

For the purity analysis of highly substituted, halogenated aromatics like 3-Bromo-4-fluoro-5-nitropyridine, traditional C18 columns lack the necessary selectivity mechanisms, resulting in poor resolution and peak tailing. Transitioning to a Core-Shell PFP column leverages π−π , dipole-dipole, and shape-selective interactions to achieve baseline resolution of critical regioisomers. By wrapping this optimized chemistry within a strict, self-validating ICH Q2(R2) protocol, laboratories can ensure their analytical data is both scientifically sound and fully compliant with global regulatory expectations.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Source: Chromatography Today URL: [Link]

Sources

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